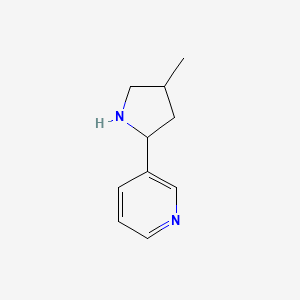

3-(4-Methylpyrrolidin-2-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylpyrrolidin-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-8-5-10(12-6-8)9-3-2-4-11-7-9/h2-4,7-8,10,12H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCJQAVVLXCYDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC1)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Elucidation Techniques for 3 4 Methylpyrrolidin 2 Yl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules in solution. For 3-(4-Methylpyrrolidin-2-yl)pyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.

Proton (¹H) NMR for Structural Confirmation and Stereochemistry

Proton NMR (¹H NMR) offers critical information about the chemical environment of hydrogen atoms within the molecule. The spectrum of this compound would be expected to show distinct signals for the protons on both the pyridine (B92270) and the 4-methylpyrrolidine rings. The integration of these signals corresponds to the number of protons in each unique environment.

Key diagnostic signals would include those from the four aromatic protons of the pyridine ring, typically found in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The protons on the pyrrolidine (B122466) ring would appear more upfield. The methyl group protons would likely present as a doublet, coupled to the adjacent methine proton. The stereochemical relationship between the substituents on the pyrrolidine ring can be inferred from the coupling constants (J-values) between adjacent protons, with the magnitude of the coupling providing insight into the dihedral angles and thus the relative stereochemistry (cis or trans).

Illustrative ¹H NMR Data for this compound:

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.45 | d | 4.8 | 1H | Pyridine H-6 |

| 8.41 | s | - | 1H | Pyridine H-2 |

| 7.55 | d | 7.9 | 1H | Pyridine H-4 |

| 7.25 | dd | 7.9, 4.8 | 1H | Pyridine H-5 |

| 4.15 | t | 7.5 | 1H | Pyrrolidine H-2 |

| 3.40 | t | 8.2 | 1H | Pyrrolidine H-5a |

| 2.95 | dd | 8.2, 6.1 | 1H | Pyrrolidine H-5b |

| 2.30 | m | - | 1H | Pyrrolidine H-4 |

| 2.10 | m | - | 1H | Pyrrolidine H-3a |

| 1.70 | m | - | 1H | Pyrrolidine H-3b |

| 1.10 | d | 6.5 | 3H | Methyl H |

Note: This data is illustrative and intended to represent typical values for this structure. Actual experimental values may vary.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.

The carbon atoms of the pyridine ring would resonate at lower field (typically δ 120-150 ppm), while the sp³-hybridized carbons of the pyrrolidine ring would appear at higher field. The methyl carbon would be expected at the highest field position. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the assignment of the carbon signals.

Illustrative ¹³C NMR Data for this compound:

| Chemical Shift (δ, ppm) | Assignment |

| 149.5 | Pyridine C-6 |

| 148.0 | Pyridine C-2 |

| 140.2 | Pyridine C-3 |

| 135.8 | Pyridine C-4 |

| 123.5 | Pyridine C-5 |

| 62.1 | Pyrrolidine C-2 |

| 55.4 | Pyrrolidine C-5 |

| 38.7 | Pyrrolidine C-4 |

| 35.2 | Pyrrolidine C-3 |

| 20.8 | Methyl C |

Note: This data is illustrative and intended to represent typical values for this structure. Actual experimental values may vary.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is instrumental in tracing the proton-proton connectivity within the pyridine and pyrrolidine spin systems. nist.govnsf.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon to which it is attached, allowing for the definitive assignment of carbon resonances based on their attached protons. nist.govnsf.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between different fragments of the molecule, such as linking the pyrrolidine ring to the correct position on the pyridine ring. nist.govnsf.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry and conformation of the molecule, for instance, by observing through-space interactions between protons on the pyridine and pyrrolidine rings. nsf.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental formula of this compound, as the measured mass can be matched to a unique combination of atoms. For a compound with the formula C₁₀H₁₄N₂, the expected exact mass would be calculated and compared to the experimental value to confirm the elemental composition.

Illustrative HRMS Data for this compound:

| Ion | Calculated Exact Mass | Observed Mass |

| [M+H]⁺ | 163.1230 | 163.1232 |

Note: This data is illustrative. Actual experimental values may show slight variations.

Fragmentation Pattern Analysis (GC-MS, LC-MS/MS) for Structural Insights

When coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), mass spectrometry can provide detailed structural information through the analysis of fragmentation patterns. In techniques like GC-MS with Electron Ionization (EI) or LC-Tandem Mass Spectrometry (LC-MS/MS), the molecular ion is induced to break apart into smaller, characteristic fragment ions.

The fragmentation of this compound would likely involve characteristic losses from both the pyridine and the pyrrolidine rings. Common fragmentation pathways could include the loss of the methyl group, cleavage of the pyrrolidine ring, and fragmentation of the pyridine ring. The analysis of these fragmentation patterns provides a fingerprint that helps to confirm the proposed structure.

Illustrative Mass Spectrometry Fragmentation Data for this compound:

| m/z | Relative Intensity (%) | Possible Fragment |

| 162 | 40 | [M]⁺ |

| 147 | 100 | [M - CH₃]⁺ |

| 134 | 25 | [M - C₂H₄]⁺ |

| 106 | 30 | [C₇H₈N]⁺ (Pyridyl-ethyl fragment) |

| 84 | 60 | [C₅H₁₀N]⁺ (Methylpyrrolidine fragment) |

| 78 | 15 | [C₅H₄N]⁺ (Pyridine fragment) |

Note: This data is illustrative and represents plausible fragmentation pathways. Actual fragmentation patterns can be complex and depend on the specific ionization technique and conditions used.

X-ray Crystallography

Single-crystal X-ray diffraction is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms within a crystal. While specific crystallographic data for this compound is not publicly available, the analysis of closely related structures, such as derivatives of nicotine (B1678760) jst.go.jpnih.gov, provides a strong basis for predicting its solid-state architecture.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure. By analyzing the intensities and positions of the diffracted beams, a detailed electron density map of the molecule can be constructed, revealing the precise location of each atom.

For this compound, this analysis would yield crucial information on the geometry of both the pyridine and the 4-methylpyrrolidine rings. Key parameters such as the planarity of the pyridine ring and the puckering of the pyrrolidine ring would be determined with high precision. The orientation of the methyl group on the pyrrolidine ring would also be unambiguously established.

Table 1: Predicted Crystallographic Parameters for this compound (based on analogous structures)

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 7.0 - 8.0 |

| b (Å) | 13.0 - 15.0 |

| c (Å) | 8.0 - 9.0 |

| α (°) | 90 |

| β (°) | 95 - 105 |

| γ (°) | 90 |

| Z (molecules/unit cell) | 2 or 4 |

Note: The values in this table are predictive and based on data from structurally similar compounds. Actual experimental data would be required for confirmation.

Beyond the intramolecular details, X-ray crystallography is instrumental in revealing the network of intermolecular interactions that govern the packing of molecules in the crystal lattice. These non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are critical in determining the physical properties of the solid, including its melting point and solubility.

In the crystalline state of this compound, it is anticipated that hydrogen bonding would play a significant role. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while C-H groups on both rings can act as weak hydrogen bond donors. The analysis of the crystal structure would precisely map these interactions, providing a detailed understanding of the supramolecular assembly.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of its chemical bonds.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies are characteristic of the types of bonds and functional groups present. The IR spectrum of this compound would exhibit a series of absorption bands that can be assigned to specific vibrational modes of the molecule.

The pyridine ring would show characteristic C-H stretching vibrations typically above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. The pyrrolidine ring would be identified by its C-H stretching vibrations just below 3000 cm⁻¹ and various bending and wagging modes at lower frequencies. The presence of the methyl group would be confirmed by its characteristic symmetric and asymmetric C-H stretching and bending vibrations.

Table 2: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H (Pyridine) | Stretching | 3100 - 3000 |

| Aliphatic C-H (Pyrrolidine, Methyl) | Stretching | 2980 - 2850 |

| C=C, C=N (Pyridine Ring) | Stretching | 1600 - 1450 |

| CH₂ (Pyrrolidine) | Scissoring | ~1465 |

| CH₃ (Methyl) | Bending | ~1375 |

| Aromatic C-H (Pyridine) | Out-of-plane Bending | 900 - 675 |

Note: These are predicted values based on known correlations for similar functional groups.

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations.

Computational and Theoretical Investigations of 3 4 Methylpyrrolidin 2 Yl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and reactivity of a molecule. By employing methods such as Density Functional Theory (DFT), we can model the behavior of electrons within 3-(4-Methylpyrrolidin-2-yl)pyridine to predict its chemical characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are pivotal in understanding a molecule's electronic behavior. The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting electrophilic regions. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability and lower reactivity.

For this compound, the HOMO is anticipated to be localized primarily on the electron-rich pyridine (B92270) ring and the nitrogen atom of the pyrrolidine (B122466) ring. The LUMO is expected to be distributed over the pyridine ring, which can accept electron density. The introduction of a methyl group at the 4-position of the pyrrolidine ring, being an electron-donating group, is predicted to slightly raise the energy of the HOMO, thereby marginally decreasing the HOMO-LUMO gap compared to an unsubstituted pyrrolidine ring.

Table 1: Predicted HOMO-LUMO Energies for this compound

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | -6.25 |

| LUMO | -0.85 |

| HOMO-LUMO Gap | 5.40 |

Note: These values are illustrative and based on theoretical predictions for a molecule of this structure.

Frontier Molecular Orbital (FMO) theory utilizes the HOMO and LUMO to predict the reactivity of a molecule. From the energies of these orbitals, several global reactivity descriptors can be calculated, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Global Electrophilicity Index (ω): Quantifies the electrophilic character of a molecule.

These indices provide a quantitative measure of the molecule's reactivity and can be used to predict how it will interact with other chemical species.

Table 2: Predicted Global Reactivity Indices for this compound

| Reactivity Index | Formula | Predicted Value (eV) |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 3.55 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.70 |

| Global Electrophilicity (ω) | χ² / (2η) | 2.33 |

Note: These values are illustrative and derived from the predicted HOMO-LUMO energies.

The distribution of electron density within a molecule can be visualized through atomic charge distribution and molecular electrostatic potential (MEP) maps. Atomic charge calculations, such as Mulliken charges, assign a partial charge to each atom, indicating regions of local electron excess or deficiency.

The MEP map provides a visual representation of the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. For this compound, the most negative potential is expected around the nitrogen atom of the pyridine ring, making it a primary site for protonation and electrophilic interaction. The hydrogen atoms and the region around the pyrrolidine nitrogen are expected to show positive electrostatic potential.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not static. The molecule can adopt various conformations due to the flexibility of the pyrrolidine ring and rotation around the bond connecting the two rings.

The five-membered pyrrolidine ring is non-planar and exists in a continuous series of "puckered" conformations. These conformations can be described by a pseudo-rotation angle, which defines the degree and type of puckering. The two most common conformations are the "envelope" (or "twist") and "half-chair" (or "buckled") forms. The presence of the methyl group at the C4 position will influence the preferred puckering of the pyrrolidine ring to minimize steric strain. The methyl group can exist in either an axial or equatorial position relative to the ring, with the equatorial position generally being more stable.

The orientation of the pyridine ring relative to the pyrrolidine ring is defined by the torsional or dihedral angle between the two rings. Rotation around the C2-C3' bond (connecting the pyrrolidine and pyridine rings) is subject to a rotational energy barrier. The height of this barrier determines the flexibility of the molecule and the relative populations of different rotational isomers (rotamers) at a given temperature. The most stable conformer will be the one that minimizes steric hindrance between the hydrogen atoms on the pyridine ring and the substituents on the pyrrolidine ring. Computational methods can be used to calculate the energy profile of this rotation and identify the most stable conformations.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of molecular motion and interactions over time.

Simulation of Molecular Behavior in Different Environments

While specific MD simulation studies exclusively focused on this compound in various environments are not extensively documented in publicly available literature, the methodology is well-established for similar pyridine and pyrrolidine derivatives. nih.govscispace.com Simulations are typically conducted in explicit solvent environments, such as a water box, to mimic physiological conditions. The choice of force field (e.g., AMBER, GROMOS, CHARMM) is crucial for accurately representing the interatomic and intramolecular forces governing the behavior of the solute.

Analysis of Conformational Flexibility and Dynamic Interactions

Analysis of the MD trajectory would involve monitoring the root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation over time and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. scispace.com Such analyses would provide a quantitative measure of the conformational flexibility of the 4-methylpyrrolidinyl moiety and its influence on the orientation of the pyridine ring.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.govplos.org This method is instrumental in predicting the binding mode and affinity of a ligand, such as this compound, to a biological target.

Prediction of Binding Modes with Biological Macromolecules (e.g., Nicotinic Acetylcholine (B1216132) Receptors)

Given its structural similarity to nicotine (B1678760), the primary biological targets of interest for this compound are nicotinic acetylcholine receptors (nAChRs). nih.gov Molecular docking studies can be performed using crystal structures of nAChR subtypes, such as the α4β2 and α7 receptors, to predict how this compound binds. nih.govnih.gov

The docking process would involve placing the this compound molecule into the binding site of the receptor and evaluating various poses based on a scoring function. The predicted binding mode would reveal key interactions, such as hydrogen bonds between the pyridine nitrogen and amino acid residues in the binding pocket, as well as van der Waals and hydrophobic interactions. A "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine has suggested that methylation at the 4'-position (equivalent to the 4-position in the target compound) can significantly impact receptor interactions. nih.gov Computer docking of various methylnicotines to the Lymnaea acetylcholine-binding protein (a homolog of the nAChR ligand-binding domain) has been used to rationalize observed changes in receptor affinity. nih.gov

Estimation of Binding Affinities and Interaction Energies

Docking programs provide scoring functions that estimate the binding affinity (e.g., in kcal/mol) of the ligand for the receptor. These scores are based on the predicted intermolecular interactions, desolvation penalties, and conformational strain. A study on nicotinoids has shown a correlation between calculated binding affinities to a model nAChR binding pocket and their addictive properties. chemrxiv.org

Experimental studies have provided data on the binding affinities of various methyl-substituted nicotine analogs. For instance, 4'-methylation of nicotine has been shown to decrease potency and efficacy at α7 nAChRs more significantly than at α4β2 nAChRs. nih.gov These experimental findings can be used to validate and refine the computational models.

Table 1: Comparative Binding Data of Nicotine Analogs at nAChR Subtypes

| Compound | Receptor Subtype | Effect of Methylation |

| 4'-Methylnicotine | α7 nAChR | Decreased potency and efficacy |

| 4'-Methylnicotine | α4β2 nAChR | Less impact on potency and efficacy compared to α7 |

| 2'-Methylnicotine | α7 nAChR | Enhanced binding and agonist potency |

This table is based on findings from a "methyl scan" of the pyrrolidinium ring of nicotine. nih.gov

Structure-Based Design Principles for Analogues

The insights gained from molecular docking and MD simulations can guide the rational design of novel analogues of this compound with improved properties. By understanding the structure-activity relationships (SAR), medicinal chemists can make targeted modifications to the molecule to enhance its binding affinity, selectivity, or functional activity at specific nAChR subtypes. researchgate.net

For example, the observation that 4'-methylation is detrimental to activity at α7 receptors suggests that this position is sterically constrained in the α7 binding site. nih.gov Therefore, analogues with smaller substituents or no substitution at this position might exhibit higher affinity for α7 nAChRs. Conversely, the unique enhancement of α7 receptor activity by 2'-methylation could be exploited in the design of α7-selective agonists. nih.gov The design of novel pyridine-bridged analogues of other bioactive compounds has demonstrated the utility of modifying the linker between aromatic rings to optimize biological activity.

Structure-based design would involve an iterative process of:

Docking a designed analogue into the target receptor.

Evaluating its predicted binding mode and affinity.

Synthesizing promising candidates.

Experimentally testing their biological activity.

Using the new data to refine the computational models and design the next generation of analogues.

This synergistic approach between computational and experimental methods is a cornerstone of modern drug discovery and can be effectively applied to the development of novel ligands based on the this compound scaffold.

Molecular and Biological Interaction Studies of 3 4 Methylpyrrolidin 2 Yl Pyridine and Its Analogues

Receptor Binding and Selectivity Studies

Investigations into the molecular interactions of 3-(4-methylpyrrolidin-2-yl)pyridine analogues have predominantly centered on their affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs), a diverse family of ligand-gated ion channels crucial for various cognitive and physiological processes.

The interaction of pyrrolidine-based ligands with nAChR subtypes is a key area of research. The two major nAChR subtypes in the brain are α4β2 and α7. nih.govnih.gov These receptors are implicated in functions such as cognitive function, and their modulation is a target for various therapeutic areas. nih.govnih.gov

Studies on nicotine (B1678760), a close structural analogue, have been used to understand how modifications to the pyrrolidine (B122466) ring, such as the introduction of a methyl group at the 4'-position, influence receptor interaction. A "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine revealed that methylation at each carbon position leads to distinct changes in interactions with α4β2 and α7 receptors. nih.govnih.gov Specifically, 4'-methylation was found to decrease both potency and efficacy at α7 nAChRs significantly more than at α4β2 receptors. nih.govnih.gov This suggests that the 4-methyl group in this compound likely plays a critical role in defining its selectivity profile among different nAChR subtypes.

Further research on other flexible analogues has provided more data on subtype selectivity. For instance, a series of m-substituted phenyl ethers of (S)-N-methyl prolinol were developed as flexible analogues and showed varying affinities and selectivities for α4β2 versus α3β4 nAChRs. pharmgkb.org The selectivity is influenced by substituents on the pyridine (B92270) ring and the conformation of the pyrrolidine moiety. pharmgkb.orgnih.gov For example, the introduction of a hexynyl substituent at the pyridine ring has been shown to be a key factor for high α4β2 affinity and selectivity over (α4)3(β2)2 (LS) nAChRs. nih.gov

The table below summarizes binding affinity data for some pyrrolidine-based nAChR ligands.

| Compound | Receptor Subtype | Binding Affinity (Ki) | Selectivity Ratio |

| (S)-Nicotine | rα4β2 | 0.012 μM | 26 (vs. hα3β4) |

| hα3β4 | - | ||

| (S,R)-2 | rα4β2 | 0.012 μM | 26 (vs. hα3β4) |

| (S)-7 | α4β2 | 0.0037 μM | 63 (vs. α3β4) |

| Compound 7 | α4β2 | Subnanomolar | Favorable selectivity for β2-nAChRs over β4-nAChRs |

| α4β2* | Subnanomolar |

Data sourced from studies on various analogues. pharmgkb.orgpharmacompass.com

The functional activity of these compounds at nAChRs is as important as their binding affinity. Analogues of this compound have been characterized as having a range of activities, including full agonism, partial agonism, and superagonism. pharmgkb.org

For example, the hydroxyl pyridyl ether (S)-7, while having nanomolar binding affinity, acts as an α4β2 superagonist with high efficacy but low potency (EC50 = 73 μM). pharmgkb.org In contrast, it demonstrates low efficacy at the α3β4 nAChR, making it a functionally selective α4β2 superagonist. pharmgkb.org Other analogues, such as chiral cyclopropane-containing compounds, have been identified as selective α4β2-nAChR partial agonists. pharmacompass.com These ligands showed efficacy ranging from 29% to 92% relative to the full agonist carbamylcholine (B1198889) at high-sensitivity α4β2-nAChRs, while having no measurable agonist efficacy at low-sensitivity α4β2-nAChRs. pharmacompass.com

The modulation can also be allosteric. Positive allosteric modulators (PAMs) are of interest as they can enhance the effect of the endogenous agonist, acetylcholine, offering a more nuanced way to control receptor activity. nih.gov While direct studies on this compound as a PAM are not available, research into related scaffolds like N-pyrimidyl/pyridyl-2-thiazolamine analogues has identified potent PAMs for other receptor types, such as the M3 muscarinic acetylcholine receptor. nih.gov This highlights the potential for pyridine-containing structures to act via allosteric mechanisms.

The functional activity data for selected analogues are presented below.

| Compound | Receptor Subtype | Functional Activity (EC50) | Efficacy (% of Acetylcholine or Carbamylcholine) |

| (S)-3 | α4β2 | Micromolar range | Full agonist |

| (S)-7 | α4β2 | 73 μM | 661% (Superagonist) |

| α3β4 | - | 15% (Low efficacy) | |

| Compound 30 | HS α4β2 | Single-digit nanomolar | 29% - 92% (Partial Agonist) |

| LS α4β2 | - | No measurable efficacy |

Data sourced from studies on various analogues. pharmgkb.orgpharmacompass.com

Enzymatic Interactions and Modulatory Mechanisms

While receptor interactions are well-documented, the enzymatic interactions of this compound are less specifically studied. Insights are primarily drawn from metabolic studies of its close analogue, nicotine.

There is limited direct evidence of this compound acting as an inhibitor of key neurotransmitter-metabolizing enzymes. However, the broader class of pyridine derivatives has been investigated for enzyme inhibition in various contexts. For example, certain pyrrolo[2,3-b]pyridine derivatives have been evaluated as inhibitors of c-Met kinase, an enzyme involved in cell growth and proliferation. nih.gov Other studies have explored pyrrolopyridine derivatives as inhibitors of matrix metalloproteinases (MMPs), which are involved in inflammatory processes. mdpi.com These findings suggest that the pyridine scaffold can be adapted to inhibit specific enzymes, although this has not been demonstrated for this compound in the context of neurotransmitter metabolism.

The metabolism of this compound is likely to follow pathways similar to those of nicotine. Nicotine is extensively metabolized by hepatic enzymes, primarily cytochrome P450 2A6 (CYP2A6), and to a lesser extent by UDP-glucuronosyltransferases (UGTs) and flavin-containing monooxygenase 3 (FMO3). nih.govnih.govpharmgkb.org

The major metabolic pathway for nicotine involves a two-step conversion to cotinine (B1669453). nih.gov The first step, mediated mainly by CYP2A6, forms nicotine-Δ1′(5′)-iminium ion, which is then converted to cotinine by a cytoplasmic aldehyde oxidase. nih.gov Given the structural similarity, this compound would likely be a substrate for these same enzymes. The presence of the 4-methyl group on the pyrrolidine ring could potentially influence the rate and regioselectivity of metabolism compared to nicotine.

Other metabolic routes for nicotine include N-demethylation to nornicotine (B190312) and N-oxidation to nicotine-1'-N-oxide, though these are generally minor pathways in humans. nih.govpharmacompass.com It is plausible that this compound could undergo analogous transformations, such as hydroxylation on the pyridine or pyrrolidine rings, followed by further oxidation or conjugation reactions.

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies have been crucial in understanding how the chemical features of this compound and its analogues dictate their biological activity.

The "methyl scan" of the nicotine pyrrolidinium ring provides a foundational SAR understanding. nih.govnih.gov This study systematically evaluated the effect of adding a methyl group at each of the five positions of the pyrrolidine ring. Key findings include:

2'-Methylation: Uniquely enhanced binding and agonist potency at α7 receptors. nih.govnih.gov

3'- and 5'-trans-Methylation: Much better tolerated by α7 receptors than α4β2 receptors. nih.govnih.gov

4'-Methylation: Decreased potency and efficacy at α7 receptors much more significantly than at α4β2 receptors. nih.govnih.gov

This detailed analysis suggests that the placement of the methyl group on the pyrrolidine ring is a critical determinant of both affinity and selectivity for nAChR subtypes. nih.gov

Further SAR studies on related scaffolds have expanded on these principles. For example, in a series of 3-pyridyl ether compounds, the presence of a chiral cyclopropane-containing side chain on the pyridine ring was found to confer substantial nAChR subtype selectivity, particularly over the ganglionic α3β4 subtype. pharmacompass.com The stereochemistry of the pyrrolidine ring is also vital; like nicotine, the (S) configuration at the C(2) position of the pyrrolidine ring is generally required for maximal α4β2 affinity and activity. nih.gov

Modifications to the pyridine ring and the linker between the two rings also heavily influence activity. In a series of N-pyrimidyl/pyridyl-2-thiazolamine analogues, the presence and position of nitrogen atoms in the aromatic ring were critical for activity, likely by influencing the molecule's preferred conformation through intramolecular interactions. nih.gov These comprehensive SAR studies are essential for the rational design of new ligands with optimized potency and selectivity profiles. youtube.com

Elucidation of Key Structural Features for Biological Activity

The biological activity of this compound analogues is intrinsically linked to their structural characteristics. The pyridine ring, a heterocyclic structure, is a cornerstone in the design of biologically active molecules and is the second most prevalent heterocycle in drugs approved by the FDA. unison.mx The diverse biological activities of pyridine derivatives include antituberculosis, antitumor, and antimicrobial effects. unison.mx

For certain pyridine derivatives, the presence and specific positioning of functional groups like -OMe, -OH, -C=O, and -NH2 have been shown to augment their antiproliferative activity. unison.mx Conversely, the addition of halogen atoms or bulky groups to the structure tends to diminish this activity. unison.mx In the context of nicotinic acetylcholine receptor (nAChR) interactions, the pyrrolidine ring of nicotine, a related compound, has been systematically studied. A "methyl scan" of this ring revealed that methylation at each carbon atom results in distinct changes in receptor interactions. nih.gov

Impact of Pyrrolidine Ring Methylation on Interactions

Methylation of the pyrrolidine ring has a significant and position-dependent impact on the biological interactions of this compound analogues, particularly concerning nicotinic acetylcholine receptors (nAChRs). A "methyl scan" of the pyrrolidinium ring of nicotine has provided valuable insights into these interactions with the major brain nAChR subtypes, α4β2 and α7. nih.gov

Key findings from this research include:

1'-N-Methylation: Replacing the N-methyl group with an ethyl group or adding a second N-methyl group significantly curtails interaction with α4β2 receptors but not with α7 receptors. nih.gov

2'-Methylation: This modification uniquely boosts both binding and agonist potency at α7 receptors. nih.gov

3'- and 5'-trans-Methylations: These changes are much better tolerated by α7 receptors compared to α4β2 receptors. nih.gov

4'-Methylation: In contrast, methylation at the 4' position leads to a greater decrease in potency and efficacy at α7 receptors than at α4β2 receptors. nih.gov

These findings highlight that the effects of methylation are not uniform and that specific positions on the pyrrolidinium ring can be modified to achieve selective interactions with different nAChR subtypes. nih.gov Such information is crucial for the rational design of new drugs based on the nicotine scaffold. nih.gov

Influence of Chiral Centers on Molecular Recognition

The presence of chiral centers in this compound and its analogues introduces stereoisomerism, which can profoundly influence their interaction with biological targets. The spatial arrangement of atoms in stereoisomers can lead to significant differences in binding affinity and efficacy at receptors.

For instance, in the "methyl scan" of nicotine's pyrrolidinium ring, the stereochemistry of methylation played a critical role. It was observed that cis-5'-methylnicotine was devoid of agonist activity and showed low affinity for both α4β2 and α7 nicotinic acetylcholine receptors. nih.gov In stark contrast, trans-5'-methylnicotine maintained considerable activity at the α7 receptor. nih.gov This demonstrates that the orientation of the methyl group at the 5' position is a key determinant of molecular recognition and subsequent biological response at these receptors.

Computer docking studies using the Lymnaea acetylcholine binding protein crystal structure have helped to predict the observed differences in receptor affinity, particularly the lower affinities of the cis-methylnicotines. nih.gov These findings underscore the importance of considering chirality in the design of selective ligands for nicotinic receptors.

Investigation of Molecular Targets and Signaling Pathways

The primary molecular targets for this compound and its close analogue, nicotine, are nicotinic acetylcholine receptors (nAChRs). nih.gov These are ionotropic receptors present in the brain and other parts of the body, composed of five subunits. nih.gov In the brain, the binding of these compounds to nAChRs on dopaminergic neurons within the cortico-limbic pathways is of particular importance. nih.gov

The binding event triggers the opening of the receptor's ion channel, allowing the influx of cations such as sodium, calcium, and potassium. nih.gov This influx leads to depolarization of the neuron, which in turn activates voltage-gated calcium channels, permitting more calcium to enter the axon terminal. nih.gov The increased intracellular calcium concentration stimulates the release of neurotransmitters, most notably dopamine (B1211576). nih.gov The interaction of dopamine with its receptors is associated with the rewarding and addictive properties of nicotine. nih.gov

Beyond the brain, these compounds also act on nAChRs located on the chromaffin cells of the adrenal medulla. nih.gov This interaction also leads to depolarization and the activation of voltage-gated calcium channels, culminating in the release of epinephrine (B1671497) (adrenaline) into the bloodstream. nih.gov This release of epinephrine is responsible for physiological effects such as vasoconstriction, increased heart rate and blood pressure, and elevated blood sugar levels. nih.gov

A systematic analysis of molecular targets and pathways related to various toxicities has identified 1,516 toxicity-related genes and 206 significant biological pathways. nih.gov This type of research can help in understanding the broader biological implications of compounds that interact with specific molecular targets. nih.gov

Preliminary Biological Screening and Exploratory Research

Preliminary biological screening of this compound and its derivatives has explored their potential in various therapeutic areas, including antimicrobial and anti-proliferative applications.

The pyridine nucleus is a common scaffold in compounds exhibiting a wide range of biological activities, including antimicrobial effects. unison.mx Various pyridine derivatives have been synthesized and evaluated for their in vitro antibacterial activity.

For example, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were designed and tested for their antibacterial properties. nih.gov Several of these compounds demonstrated potent antibacterial activity against a range of Gram-positive bacteria, comparable to the antibiotic linezolid. nih.gov Further investigation into these derivatives revealed that they also possess antibiofilm activity, with one compound showing a significant concentration-dependent inhibition of biofilm formation. nih.gov

In other studies, pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines have been synthesized and screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria. japsonline.com Some of these compounds displayed moderate antibacterial activity. japsonline.com Similarly, certain thieno pyridine derivatives have shown notable antibacterial activity against Staphylococcus aureus. wisdomlib.org The antimicrobial activity of pyridine compounds is an active area of research, with various derivatives being tested against a panel of bacterial and fungal strains. nih.gov

The minimum inhibitory concentration (MIC) is a key metric used to quantify and compare the in vitro antimicrobial activity of these compounds. mdpi.com

The pyridine scaffold is a key component in many molecules with antiproliferative activity. unison.mx Research has focused on identifying pyridine derivatives with the ability to inhibit the growth of various cancerous cell lines. unison.mx

Studies have shown that the presence and position of certain functional groups, such as methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2), can enhance the antiproliferative effects of pyridine derivatives. unison.mx Conversely, the presence of halogens or bulky groups tends to decrease this activity. unison.mx

Several newly synthesized substituted nicotinamides and thieno[2,3-b]pyridines have exhibited interesting antitumor activity, particularly against hepatocellular and colon carcinoma cell lines. nih.gov Docking studies have often corroborated the in vitro antitumor results. nih.gov Furthermore, novel pyrazolopyridine, furopyridine, and pyridine derivatives have been investigated as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. mdpi.com Some of these compounds showed potent inhibitory effects against CDK2/cyclin A2, with one compound being more potent than the reference drug, roscovitine. mdpi.com These findings suggest that pyridine derivatives hold promise as potential anticancer agents, with some demonstrating a good safety profile by showing low cytotoxicity against non-tumor cell lines. nih.gov

Neuroprotective Activity in Computational Models

Computational, or in silico, modeling serves as a crucial tool in modern drug discovery, providing insights into the potential therapeutic activity of novel compounds by simulating their interactions with biological targets. nih.gov For pyridine-based compounds structurally related to this compound, computational studies are instrumental in predicting neuroprotective potential, primarily by evaluating their interactions with key receptors in the central nervous system, such as nicotinic acetylcholine receptors (nAChRs) and AMPA (α-amino-3-hydroxy-5-methylisoxazole) receptors. nih.govnih.gov

Nicotinic acetylcholine receptors are ligand-gated ion channels that play significant roles in cognitive functions, learning, memory, and neuroprotection. mdpi.commdpi.com Computational models, including homology modeling and molecular docking, are frequently used to study how ligands like nicotine and its analogues bind to various nAChR subtypes (e.g., α7, α4β2, α3β2). nih.govnih.gov These models help elucidate the structural basis for ligand-receptor interactions, which is essential due to the lack of high-resolution crystal structures for most nAChR subtypes. nih.govnih.gov By building three-dimensional models of nAChR subunits, researchers can predict the binding affinity and orientation of potential neuroprotective agents, providing a foundation for rational drug design. nih.govresearchgate.net For instance, the development of positive allosteric modulators (PAMs) for the α7 nAChR, which can enhance receptor function and offer neuroprotection, often relies on initial in silico screening. mdpi.com

A recent study involving the synthesis and evaluation of novel pyridine analogues utilized in silico screening against the AMPA receptor, another critical target in the context of neurological disorders. nih.gov The research demonstrated the utility of computational methods in predicting the anti-epileptic potential of newly synthesized compounds. nih.gov All tested pyridine derivatives showed favorable binding affinities and interactions with the AMPA receptor, with some compounds exhibiting protective effects comparable to the standard drug phenytoin (B1677684) in subsequent in vivo tests. nih.gov This highlights how computational screening can effectively identify promising candidates for further development.

The table below summarizes findings from representative computational studies on pyridine-containing compounds, illustrating the methods and targets used to assess neuro-related activities.

| Compound Class/Derivative | Computational Method | Biological Target | Key Finding | Reference(s) |

| Pyridine Analogues | Molecular Docking (AutoDock 4.2) | AMPA Receptor (PDB ID: 3m3f) | Binding affinities ranged from -6.5 to -8.0 kJ/mol, with 1-3 molecular interactions observed. | nih.gov |

| Human nAChR Ligands | Homology Modeling, Molecular Docking | α3β2, α4β2, α7 nAChR Subunits | 3D models were constructed to provide a basis for structure-based design of subtype-specific agonists. | nih.govresearchgate.net |

| Pyrimidine/Pyridine Amides | In silico Analysis | Cholinesterases (AChE, BChE) | Dual binding site interactions with CAS, PAS, and mid-gorge cavities were predicted. | nih.gov |

These computational approaches allow for the high-throughput screening of compounds like this compound and its analogues, prioritizing those with the highest likelihood of interacting favorably with neuroprotective targets for laboratory synthesis and testing.

Role in Alkaloid Biosynthesis Pathways

The compound this compound belongs to the pyridine alkaloid class. While its specific biosynthetic pathway has not been detailed in the available literature, its structural components—a pyridine ring and a substituted pyrrolidine ring—strongly suggest a pathway analogous to that of nicotine, the most well-studied alkaloid in this family. nih.govyoutube.com Nicotine and related alkaloids are primarily synthesized in the roots of plants from the Nicotiana genus. nih.govnih.gov

The biosynthesis of nicotine is a well-established pathway that involves the convergence of two separate branches leading to the formation of the pyridine and pyrrolidine rings, respectively. nih.govresearchgate.net

Pyridine Ring Formation: The pyridine moiety of nicotine is derived from nicotinic acid. nih.gov In the NAD pathway, the amino acid aspartate is converted into quinolinate and then to nicotinic acid mononucleotide, which serves as the precursor for the pyridine ring. nih.govresearchgate.net

Pyrrolidine Ring Formation: The pyrrolidine ring originates from the amino acid ornithine. Ornithine is decarboxylated to form putrescine. A key step is the N-methylation of putrescine to form N-methylputrescine, catalyzed by the enzyme putrescine N-methyltransferase (PMT). researchgate.net N-methylputrescine is then oxidized by a diamine oxidase to form an aminoaldehyde, which cyclizes spontaneously to form the N-methyl-Δ¹-pyrrolinium cation. researchgate.net

The final step in nicotine synthesis is the coupling of the N-methyl-Δ¹-pyrrolinium cation with the pyridine ring precursor. nih.gov

For this compound, the biosynthesis would likely follow a similar template. It would require the synthesis of a pyridine precursor from the nicotinic acid pathway and a pyrrolidine precursor. However, the key distinction lies in the substitution on the pyrrolidine ring. Instead of the N-methylation seen in nicotine (resulting in a 1-methylpyrrolidine (B122478) ring), this compound features a methyl group at the 4-position. This implies a different enzymatic step, likely involving a specific methyltransferase that acts on a putrescine-derived intermediate to add a methyl group at the corresponding carbon position before or during the formation of the pyrrolidine ring. The biosynthesis of related alkaloids often involves a suite of enzymes, including cytochrome P450s, that can introduce such modifications. researchgate.net

The table below outlines the core intermediates and enzyme classes involved in the established nicotine biosynthesis pathway, which serves as a model for understanding the formation of related pyridine alkaloids.

| Pathway Component | Precursor | Key Intermediate(s) | Key Enzyme Class(es) | Reference(s) |

| Pyridine Ring | Aspartate | Quinolinate, Nicotinic Acid | Aspartate Oxidase (AO), Quinolinate Synthase (QS) | nih.govresearchgate.net |

| Pyrrolidine Ring | Ornithine | Putrescine, N-methylputrescine, N-methyl-Δ¹-pyrrolinium cation | Ornithine Decarboxylase (ODC), Putrescine N-methyltransferase (PMT) | researchgate.net |

| Final Coupling | Pyridine & Pyrrolidine Precursors | Nicotine, Nornicotine | Cytochrome P450 monooxygenases (for modifications) | nih.govresearchgate.net |

The regulation of these pathways is complex, often induced by signaling molecules like jasmonates in response to environmental stressors such as herbivory. nih.govnih.gov Understanding these biosynthetic routes is critical for metabolic engineering efforts aimed at modifying alkaloid profiles in plants. nih.gov

Advanced Analytical Method Development and Validation for Pyrrolidinylpyridines

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the separation and analysis of 3-(4-Methylpyrrolidin-2-yl)pyridine from complex mixtures, reaction media, or for purity assessment. The choice of technique depends on the analyte's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) Method Development.researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of pyridine (B92270) derivatives due to its high resolution, sensitivity, and adaptability. researchgate.net The development of a robust HPLC method is a meticulous process involving the careful selection of both the stationary and mobile phases to achieve optimal separation.

For non-polar to moderately polar compounds like pyrrolidinylpyridines, reversed-phase chromatography is the most common approach. The stationary phase in this mode is non-polar, while the mobile phase is polar.

Reversed-Phase C18 (RP-C18) columns are a popular choice for the analysis of a wide array of compounds, including pyridine derivatives. scite.ainih.gov These columns are packed with silica (B1680970) particles that have been chemically modified with C18 (octadecyl) hydrocarbon chains, creating a non-polar surface. The separation mechanism is based on the hydrophobic interactions between the analyte and the C18 chains. More hydrophobic molecules interact more strongly with the stationary phase, leading to longer retention times. The high surface coverage and stability of C18 phases provide excellent resolving power and reproducibility. ymcamerica.com

Table 1: Characteristics of a Typical Reversed-Phase C18 Stationary Phase

| Parameter | Description | Relevance to Analysis |

| Phase | C18 (Octadecylsilane) | Provides a non-polar surface for hydrophobic interactions. |

| Support | Silica Gel (High Purity) | Offers high mechanical strength and a large surface area. |

| Particle Size | 1.9 µm - 5 µm | Smaller particles yield higher efficiency and resolution but require higher pressure. |

| Pore Size | 80 Å - 300 Å | Determines the surface area available for interaction; 120 Å is common for small molecules. ymcamerica.com |

| Carbon Load | 15% - 25% | A higher carbon load generally results in greater retention for hydrophobic compounds. ymcamerica.com |

| Endcapping | Yes | Deactivates residual silanol (B1196071) groups on the silica surface to reduce peak tailing for basic compounds like pyridines. |

| pH Range | 1 - 12 | Modern hybrid silica columns offer a wide pH range, allowing for analysis of ionizable compounds. ymcamerica.com |

Mobile phase optimization is critical for controlling retention and selectivity in HPLC. chromatographyonline.com For this compound, a typical mobile phase consists of an aqueous component and an organic modifier.

Composition : The ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer is adjusted to control the elution strength. nih.gov Increasing the percentage of the organic modifier decreases the polarity of the mobile phase, which reduces the retention time of analytes in reversed-phase mode. chromatographyonline.com Acetonitrile is often preferred due to its lower viscosity and UV transparency.

pH Control : Since this compound is a basic compound, the pH of the mobile phase is a crucial parameter. Adjusting the pH well below the pKa of the pyridine nitrogen ensures that the compound is consistently in its protonated (ionized) form. This minimizes peak tailing and improves peak shape. Buffers, such as phosphate (B84403) or acetate (B1210297), are used to maintain a constant pH. nih.gov

Additives : Small amounts of acidic additives like formic acid or trifluoroacetic acid are often added to the mobile phase. chromatographyonline.com These additives serve a dual purpose: they control the pH at a low level and can also act as ion-pairing agents, further improving the chromatography of basic analytes. For methods intended for use with mass spectrometry (MS), volatile additives like formic acid are necessary. sielc.comsielc.com

Table 2: Impact of Mobile Phase Parameters on HPLC Separation

| Parameter | Adjustment | Effect on Chromatogram | Rationale |

| Organic Solvent % | Increase | Decreased retention time | Reduces mobile phase polarity, causing faster elution of hydrophobic compounds. chromatographyonline.com |

| Mobile Phase pH | Decrease (e.g., to pH 3) | Improved peak shape, reduced tailing | Suppresses the interaction of the basic analyte with residual acidic silanols on the stationary phase. nih.gov |

| Additive (e.g., Formic Acid) | Add 0.1% | Sharper peaks, consistent retention | Ensures a low pH and can mask active sites on the silica surface. helixchrom.com |

Gas Chromatography (GC) Method Development

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. cdc.gov For certain pyrrolidinylpyridines or for the analysis of volatile impurities or residual solvents from synthesis, GC is a highly suitable method.

Headspace GC is a particularly useful variation for this purpose. ijpsonline.com In this technique, the sample is sealed in a vial and heated, allowing volatile analytes to partition into the gas phase (the headspace) above the sample. A portion of this gas is then injected into the GC system. This approach avoids the injection of non-volatile matrix components, protecting the GC inlet and column. shimadzu.com Method development for a compound like this compound would involve optimizing parameters such as the incubation temperature and time in the headspace autosampler, as well as the GC oven temperature program and carrier gas flow rate to ensure efficient separation of all components of interest. ijpsonline.com

Table 3: Typical Parameters for Headspace GC Analysis of Pyridine-Related Compounds

| Parameter | Typical Setting | Purpose |

| Column | DB-624, Rtx-5 | Capillary columns with intermediate polarity are often used for separating volatile organic compounds. |

| Injector Temperature | 220 °C | Ensures rapid volatilization of the injected sample. |

| Oven Program | Initial 40°C, ramp to 240°C | A temperature gradient allows for the separation of compounds with a range of boiling points. |

| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for organic compounds. cdc.gov |

| Detector Temperature | 250 °C | Prevents condensation of analytes in the detector. |

| Carrier Gas | Helium or Nitrogen | Inert gas to carry the sample through the column. |

| Headspace Incubation | 100 °C for 20 min | Optimizes the partitioning of volatile analytes into the gas phase for injection. ijpsonline.com |

Thin-Layer Chromatography (TLC) for Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for qualitative monitoring of reactions and for preliminary purity assessment. A TLC plate, typically coated with silica gel, serves as the stationary phase.

For a basic compound like this compound, a common issue on a standard silica TLC plate is "tailing," where the spot appears elongated rather than round. This is due to strong interactions between the basic analyte and acidic silanol groups on the silica surface. To obtain sharp, well-defined spots, a small amount of a base, such as triethylamine (B128534) (TEA), is often added to the mobile phase (eluent). The TEA competes with the analyte for the active sites on the silica, resulting in improved chromatography. The appearance of multiple spots can indicate the presence of impurities or degradation products. researchgate.net

Table 4: Typical TLC System for Purity Assessment

| Component | Description | Purpose |

| Stationary Phase | Silica Gel 60 F254 on Aluminum | Polar stationary phase; the F254 indicator allows for visualization under UV light (254 nm). |

| Mobile Phase (Eluent) | Dichloromethane (B109758):Methanol (B129727) (e.g., 9:1) + 0.5% Triethylamine | A solvent mixture of appropriate polarity to move the analyte up the plate. TEA is added to prevent tailing of basic compounds. |

| Visualization | UV Lamp (254 nm) / Iodine Chamber | Non-destructive visualization of UV-active compounds or chemical staining for visualization. |

| Rf Value | Distance traveled by spot / Distance traveled by solvent front | A characteristic value for a compound in a specific TLC system, used for identification. |

Hyphenated Techniques for Enhanced Detection and Quantification

To gain more comprehensive information, chromatographic systems are often coupled directly to powerful spectroscopic detectors, a practice known as "hyphenation". chemijournal.comnih.gov These techniques combine the superior separation capabilities of chromatography with the definitive identification power of spectroscopy. saspublishers.com

The most common and powerful hyphenated techniques for the analysis of pyrrolidinylpyridines are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netresearchgate.net

LC-MS : This technique couples an HPLC system to a mass spectrometer. As components elute from the HPLC column, they are ionized and introduced into the mass spectrometer, which acts as a highly specific and sensitive detector. LC-MS not only provides the retention time of a peak but also its mass-to-charge ratio. This allows for the determination of the molecular weight of the parent compound and can provide structural information through fragmentation analysis (MS/MS), making it invaluable for identifying unknown impurities and degradation products. researchgate.net

GC-MS : In GC-MS, the outlet of a gas chromatograph is coupled to a mass spectrometer. nih.gov It is the gold standard for the identification of volatile and semi-volatile compounds. As each separated compound elutes from the GC column, it is fragmented and analyzed by the MS. The resulting mass spectrum serves as a chemical "fingerprint" that can be compared against spectral libraries for positive identification. researchgate.net

Table 5: Comparison of Hyphenated Analytical Techniques

| Technique | Principle | Primary Application for this compound | Advantages |

| LC-MS | HPLC separation followed by Mass Spectrometry detection. | Purity analysis, identification and quantification of the main compound, non-volatile impurities, and metabolites. researchgate.net | High sensitivity and specificity; applicable to a wide range of compounds, including non-volatile and thermally labile ones. |

| GC-MS | GC separation followed by Mass Spectrometry detection. | Identification of volatile impurities, residual solvents, or related volatile side-products from synthesis. | Excellent for separating complex mixtures of volatile compounds; provides definitive structural identification through spectral libraries. nih.gov |

| LC-NMR | HPLC separation coupled with Nuclear Magnetic Resonance spectroscopy. | Unambiguous structural elucidation of unknown impurities or isomers without the need for isolation. researchgate.net | Provides detailed structural information for complete characterization of novel compounds. |

LC-MS/MS Method Development for Trace Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the trace analysis of pyrrolidinylpyridines due to its exceptional sensitivity and selectivity. Method development focuses on optimizing chromatographic separation and mass spectrometric detection.

Given the basic nature of the pyrrolidine (B122466) and pyridine nitrogen atoms, this compound is readily ionized using positive-ion electrospray ionization (ESI+). The protonated molecule [M+H]⁺ serves as the precursor ion for MS/MS analysis. The mobile phase typically consists of a mixture of water and an organic solvent like methanol or acetonitrile, with additives such as ammonium (B1175870) formate (B1220265) or ammonium acetate to ensure efficient ionization and improve peak shape. nih.govnih.gov Chromatographic separation is commonly achieved on a C18 reversed-phase column. nih.gov

Detection is performed using Multiple Reaction Monitoring (MRM), which provides high selectivity by monitoring a specific fragmentation pathway from a precursor ion to a product ion. For this compound (Molecular Weight: 162.23), a potential MRM transition would involve the protonated molecule (m/z 163.2) fragmenting to a stable product ion, such as one resulting from the loss of the methyl group or cleavage of the pyrrolidine ring.

| Parameter | Typical Condition | Purpose |

| Chromatography | Liquid Chromatography (LC) | Separates the analyte from matrix components. |

| Column | Reversed-Phase C18 (e.g., 50 x 2.1 mm, 3 µm) | Retains and separates based on hydrophobicity. |

| Mobile Phase A | Water with 5-10 mM Ammonium Acetate/Formate | Aqueous component, buffer for ionization. nih.gov |

| Mobile Phase B | Methanol or Acetonitrile | Organic component for elution. |

| Flow Rate | 0.3 - 1.0 mL/min | Controls the speed of separation. nih.gov |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates charged ions from the analyte. nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |

| Precursor Ion | [M+H]⁺ (e.g., m/z 163.2 for the target compound) | The mass of the intact, protonated molecule. |

| Product Ion | Analyte-specific fragment (e.g., m/z 84.1) | A specific fragment ion used for confirmation and quantification. |

GC-MS for Volatile Compound Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. In the context of this compound analysis, GC-MS is ideal for profiling volatile impurities, residual solvents, or potential degradation products.

Samples are typically introduced via a split/splitless inlet into a capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), which separates compounds based on their boiling points and polarity. lcms.cz The standard ionization technique is electron ionization (EI), which generates a reproducible fragmentation pattern that can be compared against spectral libraries like the NIST database for compound identification.

For complex matrices or trace-level volatile analysis, headspace solid-phase microextraction (HS-SPME) can be employed as a sample preparation step to extract and concentrate volatile analytes before their introduction into the GC-MS system.

| Parameter | Typical Condition | Purpose |

| Chromatography | Gas Chromatography (GC) | Separates volatile compounds. |

| Column | Capillary Column (e.g., TR-Pesticide, 30 m x 0.25 mm) | Provides high-resolution separation of volatile analytes. lcms.cz |

| Carrier Gas | Helium | Inert gas to carry sample through the column. |

| Injection Mode | Splitless | Maximizes the transfer of analyte to the column for trace analysis. |

| Ionization Source | Electron Ionization (EI), 70 eV | Creates fragment ions for structural identification. |

| Detection Mode | Full Scan / Selected Ion Monitoring (SIM) | Full scan for identification; SIM for quantification. |

| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. |

Sample Preparation Methodologies for Complex Matrices

Effective sample preparation is crucial for removing interfering substances from complex matrices like biological fluids or feed, thereby improving the accuracy and robustness of the analysis. researchgate.net

For biological samples such as plasma, a common and efficient technique is protein precipitation . This high-throughput method involves adding a solvent like acetonitrile to the plasma sample, which denatures and precipitates the proteins. After centrifugation, the clear supernatant containing the analyte can be directly injected into the LC-MS/MS system.

For more complex matrices like animal feed, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective. lcms.cz This procedure typically involves:

Extraction: The sample is homogenized and extracted with acetonitrile.

Salting Out: A salt mixture (e.g., magnesium sulfate, sodium chloride) is added to induce phase separation between the aqueous and organic layers. lcms.cz

Dispersive Solid-Phase Extraction (d-SPE): The acetonitrile supernatant is transferred to a tube containing a sorbent, such as primary secondary amine (PSA), to remove interferences like fatty acids and sugars. lcms.cz After a final centrifugation step, the cleaned extract is ready for analysis.

Method Validation Protocols

To ensure that an analytical method is reliable and fit for its intended purpose, it must be validated according to established guidelines. Key validation parameters include linearity, range, limits of detection and quantitation, accuracy, and precision. nih.gov

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal. It is assessed by analyzing a series of calibration standards at different concentrations. The range is the interval between the upper and lower concentrations that have been shown to be determined with suitable linearity, accuracy, and precision. A calibration curve is generated by plotting the instrument response against the concentration, and a linear regression analysis is performed. A coefficient of determination (r²) greater than 0.99 is typically required to demonstrate good linearity.

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by the analytical method. The Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. nih.gov The LOQ is often established as the lowest concentration on the calibration curve. For LC-MS/MS methods, the LOQ for small molecules like pyrrolidinylpyridines can reach low ng/mL or even sub-ppm levels, depending on the matrix and instrumentation. nih.gov

Accuracy refers to the closeness of the measured value to the true value. It is typically evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) and calculating the percent bias or percent recovery.

Precision measures the degree of scatter between a series of measurements. It is expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). Precision is assessed at two levels:

Intra-assay precision (Repeatability): The variation within a single analytical run.

Inter-assay precision (Intermediate Precision): The variation between different analytical runs on different days.

For bioanalytical methods, the acceptance criteria are generally that the mean accuracy should be within ±15% of the nominal value (±20% at the LOQ), and the precision (%CV) should not exceed 15% (20% at the LOQ).

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity (r²) | Correlation between concentration and response. | r² ≥ 0.99 |

| Range | Concentration interval meeting accuracy and precision criteria. | Defined by the Lower (LOQ) and Upper Limits of Quantitation. |

| Accuracy (% Bias) | Closeness of measured value to the true value. | Within ±15% (±20% at LOQ) |

| Precision (%CV) | Agreement between replicate measurements. | ≤ 15% (≤ 20% at LOQ) |

| LOD | Lowest detectable concentration. | Signal-to-Noise Ratio ≥ 3 |

| LOQ | Lowest quantifiable concentration. | Signal-to-Noise Ratio ≥ 10; must be accurate and precise. nih.gov |

Robustness and Reproducibility

The robustness of an analytical procedure is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Reproducibility, on the other hand, refers to the ability of the method to produce consistent results across different laboratories, analysts, or instruments. While specific robustness and reproducibility data for the analytical method of this compound are not extensively detailed in publicly available literature, the principles of such validation can be effectively illustrated by examining a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for nicotine (B1678760), a structurally related pyrrolidinylpyridine. mdpi.comnih.gov

A typical robustness study involves the intentional variation of critical method parameters to assess the impact on the analytical results. For an HPLC method, these parameters often include the mobile phase composition, pH of the buffer, flow rate, and column temperature. The results of these variations are then evaluated against predefined acceptance criteria, such as the relative standard deviation (RSD) of the peak area and retention time.

A study on a stability-indicating HPLC method for nicotine demonstrated the principles of robustness testing. mdpi.comresearchgate.net The method was found to be robust when subjected to small variations in several parameters. The reliability of the developed method was confirmed by these deliberate changes, which showed that the method was suitable for routine analysis. mdpi.com

Table 1: Illustrative Robustness Study Parameters and Acceptance Criteria for a Pyrrolidinylpyridine Analog (Nicotine)

| Parameter | Variation | Acceptance Criteria (% RSD) |

| Flow Rate | ± 0.1 mL/min | ≤ 2.0 |

| Mobile Phase Composition | ± 2% Organic Phase | ≤ 2.0 |

| Column Temperature | ± 5 °C | ≤ 2.0 |

| pH of Buffer | ± 0.2 units | ≤ 2.0 |

| Wavelength | ± 2 nm | ≤ 2.0 |

This table is illustrative and based on general principles of HPLC method validation and data from a study on nicotine. mdpi.com Specific ranges and criteria would need to be established for a method dedicated to this compound.

The reproducibility of an analytical method is typically assessed through inter-laboratory comparisons or by having different analysts perform the same analysis. This ensures that the method is transferable and can be reliably implemented in different settings. For methods intended for widespread use, such as in quality control laboratories, demonstrating high reproducibility is a critical component of the validation package.

Purification and Isolation Techniques for Research Samples

The isolation and purification of research samples of this compound are essential to obtain materials of sufficient purity for subsequent biological and chemical studies. Given the structural features of this compound, which include a chiral center at the 2-position of the pyrrolidine ring, purification strategies must often address the separation of stereoisomers.

Chromatographic Methods

Chromatography is a cornerstone of purification in modern organic chemistry. For pyrrolidinylpyridines, several chromatographic techniques are applicable.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful technique for the purification of small to medium quantities of compounds. For this compound, reversed-phase HPLC using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (such as acetonitrile or methanol) with a suitable modifier (like trifluoroacetic acid or formic acid) would be a common starting point. Given the presence of a chiral center, chiral HPLC is a critical technique for separating the enantiomers. Chiral stationary phases (CSPs) based on polysaccharides, such as cellulose (B213188) or amylose (B160209) derivatives, are often effective for the resolution of enantiomers of heterocyclic compounds. scirp.org

Supercritical Fluid Chromatography (SFC): Preparative SFC has emerged as a greener and often faster alternative to HPLC for chiral separations. mdpi.com Utilizing supercritical carbon dioxide as the main component of the mobile phase, SFC can achieve high-resolution separations of enantiomers with reduced solvent consumption. mdpi.comresearchgate.net The technique has been successfully applied to the separation of various chiral compounds, including those with pyrrolidone structures. researchgate.net

Table 2: General Chromatographic Techniques for Pyrrolidinylpyridine Purification

| Technique | Stationary Phase Examples | Mobile Phase Examples | Application |

| Preparative HPLC | C18, Phenyl | Water/Acetonitrile, Water/Methanol with acid/base modifiers | General purification, impurity isolation |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak®, Chiralcel®) | Hexane/Isopropanol, Acetonitrile/Methanol | Enantiomer separation |

| Preparative SFC | Chiral (e.g., polysaccharide-based) | Supercritical CO₂ with alcohol co-solvents (e.g., Methanol, Ethanol) | Chiral separations, high-throughput purification |

Crystallization

Crystallization is a classical and highly effective method for the purification of solid compounds. For this compound, which is likely to be a basic compound, formation of a salt with a suitable acid can facilitate crystallization and improve the handling of the material. Common acids used for salt formation include hydrochloric acid, sulfuric acid, and various organic acids such as tartaric acid or citric acid, which can also be used for classical resolution of enantiomers. The choice of solvent is critical for successful crystallization and is typically determined empirically by testing the solubility of the compound in a range of solvents and solvent mixtures.

The general workflow for purification of a research sample of this compound might involve an initial purification by flash chromatography on silica gel to remove major impurities, followed by preparative chiral chromatography (HPLC or SFC) to separate the enantiomers. A final crystallization step could then be employed to obtain a highly pure, stable, crystalline solid.

Emerging Research Directions and Academic Applications

Utilization as Chemical Building Blocks for Complex Molecules

The synthesis of 4-methylnicotine, another name for 3-(4-Methylpyrrolidin-2-yl)pyridine, highlights its role as a foundational component for creating more complex molecules. Organic chemists utilize such heterocyclic structures as starting materials or key intermediates in multi-step synthetic pathways. The presence of both a nucleophilic pyridine (B92270) nitrogen and a secondary amine in the pyrrolidine (B122466) ring, along with the chirality introduced by the methyl group, provides multiple reactive sites for further functionalization.

The stereoselective synthesis of related substituted pyrrolidines is an active area of research. elsevier.comresearchgate.net For instance, methods for creating chiral 3-amino-4-methyl-pyrrolidine have been developed, which is a structural component of certain antibacterial and antitumor agents. elsevier.com These synthetic strategies often involve key steps like catalytic asymmetric hydrogenation to control the stereochemistry of the molecule, which is crucial for its biological activity. researchgate.netucsb.edu The development of efficient synthetic routes to such chiral pyrrolidines is essential for their application in medicinal chemistry and drug discovery. acs.org

Exploration in Materials Science for Novel Property Development